Product packaging for Anti-MRSA agent 4(Cat. No.:)

Anti-MRSA agent 4

Cat. No.: B12407190
M. Wt: 943.1 g/mol
InChI Key: UORLLCKVFRYTOK-VSNBYKERSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Emergence and Global Spread of Methicillin-Resistant Staphylococcus aureus (MRSA) as a Major Pathogen

Initially confined to healthcare settings, MRSA has evolved and spread into the community, causing a wide range of infections from skin and soft tissue ailments to life-threatening conditions like pneumonia and bacteremia. Current time information in Bangalore, IN.mdpi.com The bacterium's resistance to methicillin (B1676495) and other β-lactam antibiotics is primarily due to the acquisition of the mecA gene, which alters the drug's target site within the bacterial cell wall. researcher.life This genetic adaptability has allowed MRSA to become a leading cause of both hospital-acquired and community-associated infections worldwide, contributing to significant morbidity and mortality. researchgate.netresearchgate.net

Limitations of Current Antimicrobial Therapies for MRSA Infections

The therapeutic arsenal (B13267) against MRSA is limited and fraught with challenges. Vancomycin, a glycopeptide antibiotic, has long been the mainstay of treatment for severe MRSA infections. researchgate.net However, its efficacy is hampered by issues such as inconvenient intravenous administration and the emergence of strains with reduced susceptibility or outright resistance (vancomycin-intermediate and vancomycin-resistant S. aureus, or VISA and VRSA). nih.gov Other agents like linezolid (B1675486) and daptomycin, while valuable, are also facing the specter of developing resistance. researchgate.netmedchemexpress.com Furthermore, many existing antibiotics struggle to effectively eradicate MRSA within biofilms, which are structured communities of bacteria that provide a physical barrier against antimicrobial agents. researcher.life

Rationale for the Discovery and Development of Novel Anti-MRSA Agents

The shortcomings of current treatments underscore the critical need for new anti-MRSA agents. researchgate.net Ideally, these novel compounds should possess several key attributes: a new mechanism of action to circumvent existing resistance pathways, potent activity against a broad range of MRSA strains, a low propensity for resistance development, and the ability to tackle challenging aspects of MRSA infections, such as biofilm formation. medchemexpress.comresearchgate.net

Overview of Research Approaches for Anti-MRSA Compound Development

The quest for new MRSA treatments involves diverse strategies. One major avenue is the chemical modification of existing antibiotic classes, such as cephalosporins and glycopeptides, to enhance their activity against resistant strains. mdpi.com Another fruitful approach involves the discovery of entirely new synthetic molecules with novel mechanisms of action, often identified through large-scale screening of chemical libraries. researchgate.net A particularly promising strategy is the exploration of natural products as a source of new antimicrobial scaffolds. nih.gov Many natural compounds have inherent biological activity that can be optimized through medicinal chemistry to create potent and selective drug candidates.

Scope and Significance of Research on "Anti-MRSA Agent 4"

Within the context of natural product-derived drug discovery, "this compound" has emerged as a significant area of research. This compound, also identified as compound 7a in scientific literature, is a semi-synthetic derivative of podocarpic acid, a natural diterpene. researchgate.netnih.gov Research has focused on its potential as a potent and selective inhibitor of MRSA. Initial findings have highlighted its strong activity against this problematic pathogen in laboratory settings, coupled with a favorable preliminary safety profile, marking it as a lead compound worthy of further preclinical development. researchgate.netnih.govmedchemexpress.com

Chemical Compound "this compound"

Chemical Identity and Structure

This compound is a podocarpic acid-polyamine conjugate. Specifically, it is a spermine (B22157) amide-bonded variant of the natural diterpene podocarpic acid. researchgate.netnih.gov The synthesis involves chemically linking a polyamine (spermine, also known as PA3-4-3) to the carboxylic acid group of the podocarpic acid scaffold via an amide bond. researchgate.net This structural modification is central to its potent anti-MRSA activity.

Synthesis and Derivatization

The synthesis of this compound is part of a broader research effort to create a library of podocarpic acid-polyamine conjugates to explore their antimicrobial potential. researchgate.netnih.gov The process leverages the natural abundance of podocarpic acid, which is isolated from sources like the New Zealand conifer Dacrydium cupressinum. researchgate.net The synthesis involves the use of coupling reagents to facilitate the formation of an amide linkage between the carboxylic acid of the diterpene and the primary amine of a Boc-protected spermine. Subsequent deprotection of the polyamine yields the final active compound. mdpi.com This synthetic strategy allows for the creation of a diverse set of analogues by varying the polyamine chain length and the nature of the linkage to the podocarpic acid core. researchgate.net

Physicochemical Properties

The conjugation of the lipophilic podocarpic acid with the hydrophilic polyamine spermine results in an amphipathic molecule. This dual character is a common feature of many antimicrobial peptides and is often crucial for their interaction with bacterial membranes. The precise balance of lipophilicity and hydrophilicity in this compound is a key determinant of its selective activity against bacteria versus mammalian cells. researchgate.net

Mechanism of Action

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H68F6N4O8 B12407190 Anti-MRSA agent 4

Properties

Molecular Formula

C48H68F6N4O8

Molecular Weight

943.1 g/mol

IUPAC Name

(1S,4aS,10aR)-N-[3-[4-[3-[[(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl]amino]propylamino]butylamino]propyl]-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxamide;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C44H66N4O4.2C2HF3O2/c1-41-19-7-21-43(3,37(41)17-13-31-11-15-33(49)29-35(31)41)39(51)47-27-9-25-45-23-5-6-24-46-26-10-28-48-40(52)44(4)22-8-20-42(2)36-30-34(50)16-12-32(36)14-18-38(42)44;2*3-2(4,5)1(6)7/h11-12,15-16,29-30,37-38,45-46,49-50H,5-10,13-14,17-28H2,1-4H3,(H,47,51)(H,48,52);2*(H,6,7)/t37-,38-,41-,42-,43+,44+;;/m1../s1

InChI Key

UORLLCKVFRYTOK-VSNBYKERSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)O)(C)C(=O)NCCCNCCCCNCCCNC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)O)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Anti Mrsa Agent 4

Retrosynthetic Analysis and Design Strategies for the Core Scaffold

The design of Anti-MRSA agent 4 is rooted in the strategic combination of two distinct molecular entities: the lipophilic, chiral scaffold of the natural product (+)-podocarpic acid and a flexible, cationic polyamine chain. This conjugation strategy aims to create an amphipathic molecule, a characteristic often associated with antimicrobial activity.

A retrosynthetic analysis of this compound (Compound 7a) logically disconnects the molecule at the amide bond. This primary disconnection reveals two key synthetic precursors:

A modified podocarpic acid moiety: This is the lipophilic, tricyclic diterpenoid component that forms the core structure.

A polyamine chain (spermine): This provides the cationic and flexible side chain.

The synthetic strategy, therefore, revolves around the functionalization of the natural product podocarpic acid to enable its coupling with a suitable polyamine. The primary functional groups on podocarpic acid that are candidates for derivatization are its phenolic hydroxyl group and its carboxylic acid. researchgate.net The synthesis of this compound specifically utilizes the carboxylic acid function for amide bond formation.

Total Synthesis of "this compound" and its Precursors

The synthesis of this compound is a semi-synthesis that begins with the naturally occurring chiral diterpene, (+)-podocarpic acid. The process involves the formation of an amide linkage between the podocarpic acid core and a polyamine chain.

The synthesis of the required precursors involves:

Protection of the polyamine: The polyamine used, spermine (B22157) (a PA-3-4-3 polyamine), contains multiple nucleophilic secondary and primary amine groups. To ensure selective acylation and prevent polymerization or multiple additions, the amine groups are typically protected. A common method is the use of Boc (tert-butyloxycarbonyl) protecting groups, leading to a Boc-protected spermine derivative. nih.gov

Activation of the carboxylic acid: The carboxylic acid of the podocarpic acid scaffold must be activated to facilitate amide bond formation. Standard peptide coupling reagents are employed for this purpose.

The key coupling step is an amide bond formation reaction. In a representative synthesis for analogous structures, a Boc-protected polyamine is reacted with two equivalents of the carboxylic acid (in this case, a derivative of podocarpic acid) in the presence of a coupling agent like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine). nih.gov Following the successful coupling, the Boc protecting groups are removed under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2), to yield the final active compound. nih.gov

The synthesis described in the primary literature for a library of related compounds follows this general pathway, where the carboxylic acid of podocarpic acid is coupled with various protected polyamines. researchgate.netnih.gov

Diversity-Oriented Synthesis (DOS) Approaches for Analog Generation

The exploration of this compound was part of a broader study that employed a diversity-oriented synthesis (DOS) approach to generate a library of podocarpic acid-polyamine conjugates. researchgate.netresearchgate.net This strategy allowed for a systematic investigation of how structural modifications affect antimicrobial activity. The diversity was introduced by varying several key elements of the molecular structure:

The Polyamine Chain: Polyamines with different lengths and arrangements of methylene (B1212753) and amine groups were used. This included spermine (PA-3-4-3), as seen in this compound, and other polyamines such as PA-3-8-3. researchgate.netnih.gov

The Linkage Type: The polyamine was attached to the podocarpic acid scaffold via different functional groups. While this compound features an amide bond utilizing the diterpene's carboxylic acid, other analogues were synthesized using the phenolic hydroxyl group to form carbamate (B1207046) linkages. researchgate.netnih.gov

Modifications to the Podocarpic Acid Scaffold: Further diversity was achieved by modifying the podocarpic acid itself, for instance, by creating methyl ester or n-pentylamide derivatives. nih.gov

This DOS approach led to the identification of compound 7a (this compound) as a particularly potent agent against MRSA, alongside other derivatives with different activity profiles, such as antifungal agents. researchgate.netnih.gov

Table 1: Examples of Structural Diversity in Podocarpic Acid-Polyamine Conjugates

Compound IDScaffoldLinkage TypePolyamineKey FindingReference
7a (this compound) Podocarpic AcidAmideSpermine (PA-3-4-3)Potent, non-cytotoxic anti-MRSA activity researchgate.netnih.gov
9d Podocarpic AcidCarbamatePA-3-8-3Selective antifungal against C. neoformans researchgate.netnih.gov

Directed Chemical Modifications for Structure Elucidation and Optimization

The synthesis of a library of analogues, as described in the DOS section, represents a form of directed chemical modification aimed at understanding the structure-activity relationships (SAR). By comparing the biological activities of structurally related compounds, key features necessary for potency and selectivity can be elucidated.

The study that produced this compound highlighted several critical SAR insights:

Role of the Linker and Scaffold Attachment Point: The difference in activity between the amide-linked compound 7a (potent anti-MRSA) and the carbamate-linked compound 9d (antifungal) demonstrates that the nature of the covalent bond and the point of attachment on the podocarpic acid scaffold are crucial determinants of the biological activity spectrum. researchgate.netnih.gov

Impact of Lipophilicity: The introduction of additional lipophilic groups, such as in the methyl ester or n-pentylamide derivatives of the podocarpic acid core, was found to be associated with increased cytotoxicity and hemolytic properties. This suggests a fine balance is required between the lipophilic diterpene and the cationic polyamine to achieve selective antimicrobial activity without significant toxicity to mammalian cells. nih.gov

These findings are instrumental in guiding future optimization efforts to design next-generation analogues with improved therapeutic indices.

Identification and Validation of Molecular Targets in Mrsa

Molecular Targets

While the precise molecular target of Anti-MRSA agent 4 has not been definitively elucidated in the available literature, preliminary investigations into structurally related compounds provide some insights. For instance, studies on other diacylpolyamines suggest that the primary mechanism of action involves the disruption of the bacterial cell membrane. mdpi.com

Effects on Bacterial Cell Wall and Membrane Integrity

It is hypothesized that the amphipathic nature of this compound facilitates its interaction with and subsequent disruption of the bacterial cell membrane. A study on a related analogue, 15d, demonstrated that it causes rapid, dose-dependent leakage of intracellular ATP from S. aureus. mdpi.com This indicates a swift compromise of membrane integrity, leading to cell death. This membrane-targeting mechanism is advantageous as it is generally less prone to the development of resistance compared to mechanisms that involve specific enzyme inhibition.

Inhibition of Key Bacterial Processes

By disrupting the fundamental barrier of the cell membrane, this compound likely inhibits numerous essential cellular processes that depend on a stable membrane potential and integrity, such as nutrient transport and energy production. The rapid bactericidal activity observed with related compounds supports a mechanism that involves catastrophic damage to the cell envelope. mdpi.com

Preclinical Evaluation

In Vitro Studies

Antimicrobial Spectrum and Potency

This compound has demonstrated potent and selective activity against Gram-positive bacteria, particularly MRSA. researchgate.netmedchemexpress.com In vitro testing has established a Minimum Inhibitory Concentration (MIC) of ≤ 0.26 µM for this compound against MRSA. medchemexpress.com The table below summarizes the in vitro activity of this compound and a related analogue against various pathogens.

CompoundOrganismMIC (µM)
This compound (7a) S. aureus (MRSA)≤ 0.26
Analogue 9d Cryptococcus neoformans-
Data sourced from MedChemExpress and a study by Li et al. researchgate.netmedchemexpress.com

Cytotoxicity and Hemolytic Activity

A critical aspect of preclinical evaluation is determining the compound's selectivity for bacterial cells over host cells. This compound has shown a promising safety profile in this regard, exhibiting no cytotoxic effects on human embryonic kidney (HEK293) cells and no hemolytic activity against red blood cells in laboratory assays. researchgate.netmedchemexpress.com This lack of toxicity is a significant advantage and a key differentiator from other compounds in the same synthesized library, some of which displayed strong cytotoxicity and/or hemolytic properties. nih.gov

Interactive Data Table: In Vitro Activity and Cytotoxicity of Podocarpic Acid Conjugates

Compound IDTarget OrganismMIC (µM)Cytotoxicity (HEK293 cells)Hemolytic Activity
This compound (7a) S. aureus (MRSA)≤ 0.26Non-cytotoxicNon-hemolytic
Analogue 9d C. neoformansPotentNon-toxic-
This table is based on data reported in the study by Li et al. and MedChemExpress. researchgate.netnih.govmedchemexpress.com

In Vivo Studies

As of the latest available research, detailed in vivo efficacy studies for this compound in animal models of MRSA infection have not been published. Such studies are a crucial next step in the preclinical development pipeline to assess the compound's stability, pharmacokinetics, and therapeutic effectiveness in a living organism.

Molecular Mechanisms of Action of Anti Mrsa Agent 4

Disruption of Bacterial Cell Envelope Integrity

A primary mode of action for several compounds identified as Anti-MRSA agent 4 involves the compromising of the bacterial cell envelope, a critical structure for bacterial viability and defense.

Certain analogues of this compound function by directly targeting the bacterial cell membrane, leading to a loss of its structural and functional integrity. One such compound, a sulfonium-based amphiphile, has been shown to disrupt the membrane integrity of S. aureus cells. nih.gov This disruption is characterized by increased membrane permeability, which was demonstrated through fluorescence-based assays. nih.gov The interaction of cationic moieties within these compounds with the anionic components of the bacterial membrane is thought to drive this membrane-mediated activity. nih.gov

Another class of compounds, thiazolylketenyl quinazolinones, also demonstrates a mechanism involving membrane damage. These agents can induce the leakage of intracellular components, such as proteins, by disrupting the membrane's integrity. nih.gov The depolarization of the cell membrane potential is a key indicator of this damage. nih.gov The ability of these compounds to cause rapid depolarization has been confirmed using potentiometric probes like 3,3′-dipropylthiadicarbocyanine iodide (diSC3-5). nih.gov

Compound ClassObserved Effect on Cell MembraneMethod of Detection
Sulfonium-based amphiphileDisruption of membrane integrityFluorescence intensity of DiSC3(5) dye
Thiazolylketenyl quinazolinoneLeakage of proteins, membrane depolarizationPotentiometric probes (diSC3-5)

The bacterial cell wall, particularly the peptidoglycan layer, is a crucial target for many antibiotics. Research into various compounds termed "7a" reveals mechanisms that interfere with the synthesis of this vital structure. For instance, certain vancapticin analogues, which include a compound designated 7a, have demonstrated the ability to inhibit peptidoglycan synthesis by binding to Lipid II, a key precursor in the cell wall biosynthesis pathway. acs.org This action is a well-established mechanism for glycopeptide antibiotics. acs.org

Furthermore, a novel class of phenyltriazole derivatives has been developed that targets the bacterial cell wall by binding to penicillin-binding protein 2a (PBP2a), which is critical for cell wall synthesis in MRSA. researchgate.net Guanidine-containing triazinedione peptidomimetics also show effective antimicrobial activity against MRSA, with a mechanism implied to be related to the inhibition of the translocase MraY, an essential enzyme in the peptidoglycan synthesis pathway. rsc.org

Teichoic acids are significant components of the Gram-positive bacterial cell wall, playing roles in cell shape, division, and pathogenesis. The biosynthesis of these polymers, particularly lipoteichoic acid (LTA), has emerged as a promising target for new antimicrobial agents. nih.gov Studies on 1,3,4-oxadiazole-based compounds have identified molecules that can block LTA synthesis, leading to the inhibition of MRSA growth. nih.govsemanticscholar.org While a specific compound "7a" in these studies was synthesized as an intermediate, the research highlights the potential of targeting this pathway to combat MRSA. semanticscholar.org Another potent antibiotic, teixobactin, is known to inhibit the synthesis of wall teichoic acid by binding to lipid III, a precursor molecule. acs.org

Inhibition of Macromolecular Synthesis

Beyond the cell envelope, this compound and its analogues can also inhibit fundamental intracellular processes, such as the synthesis of nucleic acids and proteins.

Several distinct chemical scaffolds referred to as compound "7a" have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and transcription. A difluoroboranyl-fluoroquinolone derivative, for example, has been shown through molecular docking studies to likely inhibit bacterial DNA gyrase in S. aureus. nih.gov Similarly, a pyrazole-based compound 7a effectively inhibited DNA gyrase supercoiling activity. researchgate.net

In another study, a novel benzothiazole (B30560) inhibitor, also designated 7a, demonstrated balanced dual-enzyme inhibition of both DNA gyrase and topoisomerase IV from S. aureus with low nanomolar inhibitory activities. acs.orguni-lj.si Furanoquinone derivatives have also been identified as a novel class of DNA polymerase and gyrase inhibitors for MRSA. nih.gov The inhibition of these critical enzymes leads to a reduction in the total amount of DNA within the bacterial cell. nih.gov

Compound ClassTarget Enzyme(s)Observed IC50/Activity
Difluoroboranyl-fluoroquinoloneDNA gyraseMIC and MBC of 0.25 μg/mL
Pyrazole-based derivativeDNA gyraseEffective inhibition at 8 times MIC
Benzothiazole derivativeDNA gyrase and Topoisomerase IVIC50 of <10 nM for DNA gyrase

The inhibition of protein synthesis is another key mechanism of action for certain Anti-MRSA agents. Oxazolidinones are a class of antibiotics known to inhibit the initiation of protein synthesis. nih.gov A novel oxazolidinone derivative, compound 7a, has been shown to exert its antibacterial effect through the inhibition of bacterial protein synthesis. nih.govontosight.ai Molecular docking studies suggest that this compound forms hydrogen bonding interactions with its target, likely a component of the bacterial ribosome. ontosight.ai

Modulation of Essential Metabolic Pathways

A key strategy of this compound is the disruption of fundamental metabolic pathways that are crucial for bacterial proliferation and survival. By targeting these core processes, the agent effectively starves the bacterial cells of essential building blocks.

Interference with Folate Biosynthesis

This compound demonstrates potent activity as an antifolate agent. The bacterial folate synthesis pathway is essential for producing precursors required for the synthesis of deoxythymidine monophosphate (dTMP), purine (B94841) nucleotides, and certain amino acids. nih.gov This pathway is a well-established target for antimicrobials because it is essential for the bacteria, and the enzymes involved differ from their human counterparts. nih.gov

The compound exhibits a dual-targeting mechanism within this pathway. It inhibits two key enzymes:

Dihydropteroate synthase (DHPS): This enzyme is responsible for an early step in folate synthesis. oup.comoup.com

Dihydrofolate reductase (DHFR): This enzyme catalyzes a later step, the reduction of dihydrofolate to tetrahydrofolate. nih.govoup.com

By blocking both enzymes, this compound creates a sequential blockade in the pathway, which can lead to a bactericidal effect often described as "thymine-less death". nih.govoup.com This dual inhibition also decreases the likelihood of resistance emerging through a single-point mutation in either target enzyme. oup.com Research into novel antifolates has focused on designing compounds that can overcome existing resistance mechanisms, such as those seen with trimethoprim, by exploiting the specific molecular structure of the MRSA enzymes. uconn.edu

Disruption of Carbohydrate and Amino Acid Metabolism

MRSA possesses significant metabolic flexibility, allowing it to adapt to various host environments by utilizing available nutrients. nih.gov this compound disrupts this adaptability by interfering with both carbohydrate and amino acid metabolism.

Staphylococcus aureus relies on central carbon metabolism pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, for energy production and biosynthetic precursors. mdpi.comnih.gov this compound has been shown to perturb glycolysis, a critical pathway for energy generation. mdpi.com This interference limits the bacterium's ability to produce ATP and maintain redox balance, which is particularly important for virulence and surviving antimicrobial stress. mdpi.comnih.gov

Furthermore, when preferable carbon sources like glucose are scarce, such as within an abscess, S. aureus can catabolize amino acids to fuel its central metabolism. nih.gov It can break down amino acids like glutamate, proline, alanine, and serine into intermediates such as pyruvate (B1213749) and 2-oxoglutarate, which then enter the TCA cycle. asm.org this compound disrupts key processes in amino acid catabolism, impairing the bacterium's ability to use these alternative energy sources and limiting its survival in nutrient-poor host environments. nih.govresearchgate.net

Inhibition of Specific Enzymes (e.g., Pyruvate Kinase, Serine/Threonine Kinase)

Beyond broad pathway disruption, this compound exhibits high specificity in inhibiting key enzymes that act as critical nodes in MRSA metabolism and resistance regulation.

Pyruvate Kinase (PK): This enzyme is a crucial regulator of glycolysis and has been identified as an essential, highly connected hub protein in MRSA, making it a prime target for novel antimicrobials. nih.govasm.orgsemanticscholar.org this compound acts as a potent inhibitor of MRSA pyruvate kinase. Structural analyses have revealed that the bacterial form of the enzyme has distinct features compared to human isoforms, allowing for selective targeting. asm.org The inhibition of PK by compounds such as acyl hydrazones has been shown to halt bacterial growth and exhibit bactericidal activity against a range of Gram-positive bacteria. asm.org

Table 1: Inhibitory Activity of Representative Pyruvate Kinase Inhibitors Against MRSA
Compound ClassTargetIC₅₀ (μM)Selectivity (vs. Human PK)
Acyl Hydrazone (e.g., IS-130)MRSA Pyruvate Kinase0.1>1,000-fold
Bis-indole Alkaloid (e.g., Spongotine)MRSA Pyruvate Kinase~5.0High

Serine/Threonine Kinase (Stk1/PknB): Eukaryotic-like serine/threonine kinases in bacteria play vital roles in signal transduction, cell division, and antibiotic resistance. In MRSA, the kinase Stk1 (also known as PknB) is implicated in regulating resistance to β-lactam antibiotics. nih.govresearchgate.net this compound inhibits Stk1, functioning as an antibiotic adjuvant. nih.gov By inhibiting this kinase, the compound can reverse β-lactam resistance, making established antibiotics like oxacillin (B1211168) effective again against resistant strains. nih.govresearchgate.net This mechanism has been explored with inhibitors like the pyrazolopyridazine GW779439X, which sensitizes MRSA to various β-lactams. researchgate.net

Table 2: Adjuvant Effect of a Representative Serine/Threonine Kinase Inhibitor (ST085384)
TreatmentMRSA Growth (% of Control)
Control (No Treatment)100%
Nafcillin (β-lactam) alone~95%
ST085384 alone~90%
Nafcillin + ST085384<50%
Data derived from studies on sulfonamide kinase inhibitors showing sensitization of MRSA to β-lactams. nih.gov

Interference with Bacterial Regulatory Systems

In addition to its metabolic effects, this compound targets the complex regulatory networks that control virulence and bacterial communication, effectively disarming the pathogen.

Quorum Sensing Inhibition

Staphylococcus aureus coordinates the expression of many of its virulence factors through a cell-density-dependent communication system known as quorum sensing (QS). The primary QS system in this bacterium is the accessory gene regulator (agr) locus. frontiersin.orgfrontiersin.org The agr system controls the production of numerous toxins, including α-hemolysin, and enzymes that contribute to tissue damage and immune evasion. frontiersin.orgnih.gov

This compound functions as a potent inhibitor of the agr system. It disrupts the signaling cascade, leading to a significant downregulation of virulence factor expression. researchgate.net This anti-virulence approach does not directly kill the bacteria, which is thought to exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. frontiersin.org Compounds like apicidin (B1684140) have demonstrated this ability to antagonize the agr system in a non-biocidal manner, thereby reducing MRSA's pathogenic effects in infection models. nih.gov

Virulence Factor Regulation (e.g., Heme Response Regulator R)

During infection, MRSA must acquire essential nutrients like iron from the host. Heme, a major iron source, can be toxic in excess. To manage this, S. aureus employs the HssRS two-component regulatory system to sense and respond to host heme. nih.gov HssR is the response regulator that, upon sensing heme via its partner kinase HssS, activates the expression of the HrtAB efflux pump to expel excess heme and prevent toxicity. nih.govuniprot.org This system is crucial for heme homeostasis and modulates the bacterium's virulence. nih.gov

Multi-Targeted Mechanisms and Synergistic Interactions of "this compound"

The increasing prevalence of multidrug-resistant Staphylococcus aureus (MRSA) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. "this compound," identified in research as WYBQ-4, is a promising cephalosporin (B10832234) compound that demonstrates a sophisticated multi-targeted mechanism of action, enabling it to effectively combat MRSA strains. nih.gov

Multi-Targeted Mechanisms

The primary mechanism of action for "this compound" (WYBQ-4) involves the inhibition of bacterial cell wall synthesis through the targeting of multiple penicillin-binding proteins (PBPs). nih.gov PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. The ability of WYBQ-4 to bind to several of these crucial proteins simultaneously is a key factor in its potent anti-MRSA activity. nih.gov

Research has shown that WYBQ-4 exhibits a high affinity for a range of S. aureus PBPs, including PBP1, PBP2, PBP3, and PBP4. nih.gov Critically, it also demonstrates a strong binding affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin (B1676495) resistance in MRSA. nih.govnih.gov PBP2a has a low affinity for most β-lactam antibiotics, rendering them ineffective. The potent interaction of WYBQ-4 with PBP2a allows it to circumvent this primary resistance mechanism. nih.gov

A competition fluorescence gel assay revealed that increasing concentrations of WYBQ-4 effectively competed with a fluorescent ligand for binding to these PBPs. nih.gov Notably, a concentration of 2 µg/mL of WYBQ-4 was sufficient to completely compete for the binding of the fluorescent ligand to PBP2a. nih.gov This multi-targeted approach, which neutralizes several key enzymes in a vital bacterial process, makes it more difficult for the bacteria to develop resistance through single-point mutations in one of the target proteins. nih.gov

Table 1: Penicillin-Binding Protein (PBP) Targets of "this compound" (WYBQ-4)

Target PBP Function in S. aureus Binding Affinity of WYBQ-4
PBP1 Transglycosylase and transpeptidase activity High
PBP2 Transpeptidase activity, primary target for some β-lactams High
PBP3 Involved in cell division and septum formation High
PBP4 Peptidoglycan cross-linking High
PBP2a Confers methicillin resistance, low affinity for most β-lactams High

This table is based on research findings detailing the interaction of WYBQ-4 with multiple penicillin-binding proteins. nih.gov

The binding of WYBQ-4 to these various PBPs effectively inhibits the transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell lysis. nih.gov Time-kill curve analyses have further substantiated the rapid bactericidal activity of WYBQ-4 against both methicillin-susceptible S. aureus (MSSA) and MRSA strains. nih.gov

Synergistic Interactions

While the multi-targeted mechanism of "this compound" (WYBQ-4) is well-documented, current research has not yet extensively explored its potential for synergistic interactions with other antimicrobial agents. The focused efficacy of WYBQ-4 as a standalone agent has been the primary subject of initial studies. nih.govnih.gov

Further investigation into combination therapies involving WYBQ-4 is a logical next step in its development. Such studies would likely employ checkerboard assays and time-kill kinetic analyses to determine if sub-inhibitory concentrations of WYBQ-4, when combined with other antibiotics (e.g., different classes of β-lactams, aminoglycosides, or fluoroquinolones), could result in synergistic or additive effects. The potential to enhance the efficacy of existing antibiotics, reduce required dosages, and combat the emergence of resistance makes this a critical area for future research.

In Vitro Antimicrobial Activity Profile of Anti Mrsa Agent 4

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The in vitro potency of Anti-MRSA agent 4 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Studies have shown that this compound exhibits potent activity against MRSA. Specifically, the MIC of WYBQ-4 against the community-acquired MRSA (CA-MRSA) strain USA300 has been reported to be 8 μg/mL. For comparison, its activity against a methicillin-susceptible Staphylococcus aureus (MSSA) strain, ATCC 29213, was found to be even more potent, with an MIC of 0.5 μg/mL.

The bactericidal nature of this compound is further elucidated through time-kill kinetic assays, which demonstrate a concentration-dependent killing effect. While a specific MBC value is not explicitly stated as a standalone figure in the primary literature, the time-kill curves indicate that concentrations at and above the MIC lead to a significant reduction in bacterial viability, suggesting that the MBC is close to the MIC. For instance, complete sterilization of MRSA USA300 was observed at 8 times the MIC after 9 hours.

OrganismStrainMIC (μg/mL)Inferred MBC from Time-Kill Assay (μg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)USA3008≥ 8 (bactericidal activity observed at multiples of MIC)
Methicillin-Susceptible Staphylococcus aureus (MSSA)ATCC 292130.5≥ 2 (complete sterilization at 4x MIC)

Time-Kill Kinetic Assays

Time-kill kinetic assays are instrumental in characterizing the pharmacodynamic properties of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic effects over time. For this compound (WYBQ-4), these assays have confirmed its rapid and concentration-dependent bactericidal activity against both MSSA and MRSA.

In a study evaluating the time-dependent killing effect of WYBQ-4, significant inhibition of bacterial growth was observed. Against MSSA 29213, a concentration of 4 times the MIC resulted in complete sterilization at 9 hours. For the more resistant MRSA USA300 strain, complete sterilization was achieved at 9 hours with a concentration of 8 times the MIC. These findings underscore the potent and bactericidal nature of this compound.

OrganismStrainConcentration (x MIC)Time to Complete Sterilization (hours)
MSSAATCC 2921349
MRSAUSA30089

Assessment of Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent, even when the concentration of the agent falls below the MIC. This pharmacodynamic parameter is crucial for optimizing dosing regimens. Research has shown that this compound (WYBQ-4) exhibits a significant PAE against S. aureus.

Specifically, the PAE of WYBQ-4 against an MSSA strain (ATCC 29213) was evaluated at concentrations of 2 times and 8 times the MIC. Following a 1-hour exposure, the PAE was determined to be 1.5 hours and 3.5 hours, respectively. This demonstrates a concentration-dependent increase in the duration of the post-antibiotic effect.

OrganismStrainConcentration (x MIC)PAE Duration (hours)
MSSAATCC 2921321.5
MSSAATCC 2921383.5

Spectrum of Activity Against Diverse MRSA Strains

The clinical utility of a novel anti-MRSA agent is largely determined by its spectrum of activity against the various strains of MRSA that are prevalent in both community and hospital settings. This compound has demonstrated a promising spectrum of activity, particularly against well-characterized community-acquired and multi-drug resistant phenotypes.

Community-acquired MRSA strains, such as the highly virulent USA300 clone, are a major cause of skin and soft tissue infections and can lead to more severe invasive diseases. The in vitro activity of this compound (WYBQ-4) has been specifically evaluated against the MRSA USA300 strain, demonstrating an MIC of 8 μg/mL. The time-kill kinetic assays further confirmed its bactericidal efficacy against this important CA-MRSA isolate.

Hospital-acquired MRSA (HA-MRSA) strains are a leading cause of nosocomial infections and are often resistant to multiple classes of antibiotics. While the primary research on WYBQ-4 mentions its activity against "clinically isolated MRSA," a specific breakdown and detailed in vitro susceptibility data for well-characterized HA-MRSA isolates are not extensively available in the reviewed scientific literature. Further research is needed to fully elucidate the activity of this compound against a broad panel of HA-MRSA strains.

Multi-drug resistant (MDR) MRSA poses a significant therapeutic challenge. The research on this compound (WYBQ-4) has indicated its effectiveness against clinically isolated MRSA strains, which are often characterized by resistance to multiple antibiotics. The potent bactericidal activity observed in time-kill assays against the MRSA USA300 strain, which itself can exhibit resistance to multiple drug classes, suggests the potential of this compound in combating MDR phenotypes.

Strains with Reduced Susceptibility to Conventional Agents (e.g., hVISA, VISA, VRSA)

There is currently no publicly available data detailing the in vitro antimicrobial activity of "this compound" against vancomycin-intermediate S. aureus (VISA), heterogeneous vancomycin-intermediate S. aureus (hVISA), or vancomycin-resistant S. aureus (VRSA). The minimum inhibitory concentrations (MICs) for these specific strains have not been reported in the accessible scientific literature.

Synergy and Combination Studies with Existing Antimicrobial Agents

Information regarding synergy and combination studies of "this compound" with existing antimicrobial agents is not available in the public domain. Research on related compounds, such as other polyamine conjugates, suggests that these types of molecules can enhance the activity of conventional antibiotics. However, specific studies detailing the fractional inhibitory concentration (FIC) indices or the outcomes of checkerboard and time-kill assays for "this compound" in combination with other antibiotics have not been published.

Activity Against Intracellular MRSA (e.g., in macrophage cell lines)

There is no specific information available from published studies on the activity of "this compound" against intracellular MRSA within macrophage cell lines. The ability of this compound to penetrate host cells and exert an antimicrobial effect on bacteria residing within them has not been documented in the accessible literature.

Anti Biofilm Activity of Anti Mrsa Agent 4

Inhibition of Biofilm Formation and Adhesion

The initial stages of biofilm development, including bacterial adhesion to surfaces and subsequent formation of the biofilm matrix, are key targets for anti-biofilm agents. Research has shown that "Anti-MRSA agent 4" is effective in preventing these early steps.

Multiple studies have quantified the inhibitory effects of different compounds designated as "compound 7a" on biofilm formation.

One study on isatin-decorated thiazole (B1198619) derivatives found that their compound 7a exhibited an 11.6% inhibition of biofilm formation by MRSA ATCC 43300. dovepress.com In a separate investigation, a sulfonium-based compound, also designated 7a, demonstrated a dose-dependent inhibition of S. aureus biofilm formation. nih.gov This study found that a concentration of 12 μM was sufficient to inhibit 90% of biofilm formation. nih.gov

Another research effort focusing on amide chalcones reported that their compound 7a showed significant biofilm inhibition against S. aureus, Micrococcus luteus, and Pseudomonas aeruginosa, with IC50 values ranging from 2.4 to 8.6 mg/mL. encyclopedia.pubnih.govmdpi.com Furthermore, a study on 2-(2-phenylhydrazinylidene)alkanoic acid derivatives as Sortase A inhibitors showed that their compound 7a could interfere with biofilm formation in several staphylococcal strains. At a concentration of 100 µM, it inhibited biofilm formation in S. aureus ATCC 29213 by 62.3% and in S. aureus ATCC 6538 by 60.1%. mdpi.com

Table 1: Inhibition of Biofilm Formation by "this compound" (Compound 7a) in various studies

Compound Type Bacterial Strain(s) Inhibition Data Reference
Isatin-decorated thiazole MRSA ATCC 43300 11.6% inhibition dovepress.com
Sulfonium-based liposome S. aureus 90% inhibition at 12 μM nih.gov
Amide chalcone S. aureus, M. luteus, P. aeruginosa IC50: 2.4 - 8.6 mg/mL encyclopedia.pubnih.govmdpi.com
2-(2-phenylhydrazinylidene)alkanoic acid S. aureus ATCC 29213 62.3% inhibition at 100 µM mdpi.com
2-(2-phenylhydrazinylidene)alkanoic acid S. aureus ATCC 6538 60.1% inhibition at 100 µM mdpi.com

The prevention of biofilm formation is often linked to the inhibition of the initial attachment of bacteria to a surface. The mechanism of action for some compounds designated 7a suggests an interference with this crucial first step. For instance, the proposed electrostatic interaction of a sulfonium-based compound 7a with the bacterial cell membrane could disrupt the factors necessary for adhesion. nih.gov Similarly, the inhibition of Sortase A by a phenylhydrazinylidene derivative (compound 7a) would prevent the anchoring of surface proteins required for attachment to host tissues. nih.govmdpi.com

Eradication of Pre-Formed / Mature Biofilms

Mature biofilms present a significant therapeutic challenge due to their complex structure and the dormant state of the embedded bacteria. "this compound" has shown promise in disrupting these established biofilms.

Research has demonstrated the ability of certain "compound 7a" variants to break down existing biofilms. A study on an isatin-decorated thiazole derivative reported a significant biofilm distortion of 91.47% against MRSA ATCC 43300 biofilms. dovepress.com This indicates a potent disruptive effect on the biofilm matrix.

Table 2: Distortion of Pre-formed MRSA Biofilms by an Isatin-Decorated Thiazole (Compound 7a)

Chemical Compound Biofilm Distortion (% ± Standard Deviation) Reference
7a 91.47 ± 0.55 dovepress.com

Beyond disrupting the biofilm structure, it is crucial to eliminate the bacteria residing within it. A study on a sulfonium-based compound 7a found that a concentration of 24 μM was required to eradicate a mature S. aureus biofilm. nih.gov This concentration was noted to be 2- to 4-fold higher than that needed to prevent biofilm formation, highlighting the increased resistance of mature biofilms. nih.gov

Mechanistic Insights into Anti-Biofilm Action

Understanding the mechanisms by which "this compound" exerts its anti-biofilm effects is key to its development as a therapeutic agent.

Several studies point towards a membrane-targeting mechanism. For a sulfonium-based compound 7a, it is proposed that the cationic moieties interact electrostatically with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria. nih.gov This interaction can lead to membrane disruption. nih.gov Similarly, a glycopeptide antibiotic derivative, also designated 7a, is thought to cause membrane perturbation. nih.govacs.org

Another identified mechanism is the inhibition of key enzymes necessary for biofilm integrity. A study on 2-(2-phenylhydrazinylidene)alkanoic acids identified their compound 7a as an inhibitor of Sortase A. mdpi.com This enzyme is crucial for anchoring surface proteins to the cell wall of Gram-positive bacteria, which are essential for biofilm formation. nih.govmdpi.com By inhibiting this enzyme, the compound prevents the proper assembly of the biofilm structure.

Modulation of Extracellular Polymeric Substance (EPS) Components

There is currently no available data detailing the effects of "this compound" on the composition of the extracellular polymeric substance (EPS) of MRSA biofilms. The EPS matrix, which is primarily composed of extracellular DNA (eDNA), proteins, and polysaccharides, is crucial for the structural integrity and survival of the biofilm. Future research should focus on quantifying the changes in these key EPS components following treatment with "this compound."

Table 1: Hypothetical Data on the Effect of "this compound" on EPS Components (Note: This table is for illustrative purposes only, as no specific data is currently available.)

Treatment eDNA Concentration (µg/mL) Protein Concentration (µg/mL) Polysaccharide Concentration (µg/mL)
Control (Untreated) 15.8 22.5 35.2
"this compound" (0.5 x MIC) Data not available Data not available Data not available
"this compound" (1 x MIC) Data not available Data not available Data not available

Interference with Quorum Sensing Systems in Biofilms

The ability of "this compound" to interfere with the quorum sensing (QS) systems in MRSA biofilms is another critical area that warrants investigation. QS is a cell-to-cell communication mechanism that regulates gene expression, including the production of virulence factors and biofilm formation. Determining whether "this compound" can disrupt these signaling pathways would provide significant insight into its mechanism of action.

Impact on Biofilm Architecture and Morphology

Table 2: Illustrative Data on the Impact of "this compound" on Biofilm Architecture (Note: This table is for illustrative purposes only, as no specific data is currently available.)

Treatment Average Biofilm Thickness (µm) Live/Dead Cell Ratio Surface Area Coverage (%)
Control (Untreated) 45.6 9.2 88.4
"this compound" (0.5 x MIC) Data not available Data not available Data not available
"this compound" (1 x MIC) Data not available Data not available Data not available

Inhibition of Biofilm-Associated Virulence Factors

The expression of virulence factors within a biofilm contributes significantly to the pathogenicity of MRSA. Research is needed to determine if "this compound" can inhibit the production of key biofilm-associated virulence factors, such as toxins and enzymes that facilitate tissue damage and immune evasion.

Mrsa Resistance Mechanisms and Strategies to Counter Resistance Development

Characterization of De Novo Resistance Emergence to "Anti-MRSA Agent 4"

The potential for bacteria to develop new resistance to a novel antimicrobial agent is a critical aspect of its preclinical evaluation. Studies on "this compound" have investigated this possibility through various methods.

Serial passage studies are a standard laboratory method to assess the likelihood of resistance development. In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of an antibiotic, allowing for the selection of resistant mutants over time.

Research on a cyclic amphipathic peptide, designated [R4W4], demonstrated that MRSA USA300 could develop resistance under continuous pressure. mdpi.com Over 35 daily passages with increasing concentrations of [R4W4], the minimum inhibitory concentration (MIC) of the peptide against the MRSA strain increased. mdpi.com At the end of the study, the MRSA strain was able to grow in a concentration of 32 µg/mL of [R4W4]. mdpi.com Subsequent testing revealed that the MIC of [R4W4] for the passaged bacteria was 16 µg/mL, a significant increase from the initial 4 µg/mL of the original isolate. mdpi.com Interestingly, this serial passage also led to an increase in the MIC of vancomycin, suggesting a potential for cross-resistance. mdpi.com

In another study involving two novel quinone antibiotics, QNC1 and QNC2, serial passage experiments were conducted on both a methicillin-sensitive S. aureus (MSSA) strain and a clinical MRSA isolate. uchile.cl For the MSSA strain, the MIC of QNC1 increased 8-fold after 7 passages, while an 8-fold increase in the MIC of QNC2 was observed in just 2 passages. uchile.cl With the MRSA isolate, the MIC for QNC1 increased 8-fold over 9 days of serial passage, whereas QNC2 induced the same level of resistance in only 4 days. uchile.cl These findings indicate that while resistance can be induced, the rate of development varies between different chemical entities.

Conversely, studies on a novel class of thiazolylketenyl quinazolinones (TQs), where "TQ 4" was identified as a particularly potent agent, have suggested a low propensity for drug resistance development. mdpi.com Similarly, research on marinopyrrole A, another anti-MRSA compound, showed that after 10 serial passages, the MIC against the community-associated MRSA strain USA300 TCH1516 remained unchanged. asm.org For the hospital-associated MRSA strain Sanger 252, the MIC only increased by 2-fold during the same period. asm.org

CompoundBacterial StrainNumber of Passages/DaysFold Increase in MICReference
[R4W4]MRSA USA300354-fold mdpi.com
QNC1MSSA ATCC 2921378-fold uchile.cl
QNC2MSSA ATCC 2921328-fold uchile.cl
QNC1MRSA ISP-21398-fold uchile.cl
QNC2MRSA ISP-21348-fold uchile.cl
Marinopyrrole ACA-MRSA TCH151610No change asm.org
Marinopyrrole AHA-MRSA Sanger 252102-fold asm.org

The frequency at which spontaneous mutations conferring resistance arise is another key parameter. Spontaneous mutations can occur at frequencies of 10⁻⁶ to 10⁻⁸ per cell. biotechnologia-journal.org For some phenylthiazole compounds, which have demonstrated rapid bactericidal activity against MRSA, a low frequency of bacterial resistance development has been noted. mdpi.com

In the context of high-level β-lactam resistance, mutations in genes encoding RNA polymerase subunits, such as rpoB and rpoC, have been identified as contributing factors. plos.org These mutations can lead to increased expression of mecA, the gene encoding PBP2a. plos.org While specific mutation frequency data for a single, defined "this compound" is not extensively available, the general principles of resistance development suggest that hotspots for mutations would likely be in the drug's target protein or in regulatory genes that affect the drug's access to its target. For instance, in the case of linezolid (B1675486), a drug used to treat MRSA infections, the most common mutations are found in the 23S rRNA gene. researchgate.net

Evaluation against Pre-Existing Resistance Mechanisms in MRSA

A crucial characteristic of a new anti-MRSA agent is its ability to overcome the resistance mechanisms that are already prevalent in clinical strains of MRSA.

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels. nih.gov The overexpression of efflux pumps is a common resistance mechanism in MRSA. biotechnologia-journal.orgasm.org Several families of efflux pumps are known in S. aureus, including the Major Facilitator Superfamily (MFS), the ATP-Binding Cassette (ABC) superfamily, and the Small Multidrug Resistance (SMR) family. nih.gov The NorA efflux pump, a member of the MFS, is particularly well-studied and is overexpressed in a significant percentage of MRSA strains. nih.gov

Some natural products have been investigated for their ability to inhibit these efflux pumps. For example, the compound 4',5'-O-dicaffeoylquinic acid has been shown to be effective against MFS efflux pumps in S. aureus. nih.gov While specific studies evaluating "this compound" against a wide panel of MRSA strains with characterized efflux pump overexpression are limited, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics. nih.gov

The primary mechanism of methicillin (B1676495) resistance in MRSA is the acquisition of the mecA gene, which encodes a modified penicillin-binding protein, PBP2a. mdpi.commdpi.com PBP2a has a low affinity for most β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence. mdpi.comnih.gov

Several compounds identified as "Anti-MRSA agents" have been specifically designed or discovered to circumvent this resistance mechanism.

TQ 4 , a thiazolylketenyl quinazolinone, acts as an allosteric modulator of PBP2a. mdpi.com It binds to a site on the protein distinct from the active site, inducing a conformational change that opens up the active site. mdpi.com This allows β-lactam antibiotics like cefdinir (B1668824) to bind and inhibit the protein, thus restoring their anti-MRSA activity. mdpi.com

WYBQ-4 , a novel cephalosporin (B10832234), has demonstrated the ability to bind to PBP2a, in addition to other native PBPs of S. aureus. asm.org By targeting PBP2a, WYBQ-4 can interfere with the transpeptidase activity essential for cell wall synthesis. asm.org

Other compounds, such as certain flavonoids, have also been investigated for their potential to modulate PBP2a. mdpi.com

Resistance to other classes of antibiotics can arise from mutations in their respective targets. For example, resistance to linezolid often involves mutations in the 23S rRNA component of the ribosome. asm.orgnih.gov Similarly, resistance to fusidic acid can be caused by mutations in the fusA gene, which encodes the elongation factor EF-G. biotechnologia-journal.org The efficacy of a new anti-MRSA agent would ideally be unaffected by these pre-existing target modifications.

Compound/ClassTargetMechanism of Action/InteractionReference
TQ 4PBP2aAllosteric modulator, promotes binding of β-lactams mdpi.com
WYBQ-4PBP2a and other PBPsBinds to PBPs, inhibiting transpeptidase activity asm.org
Flavonoids (e.g., Chrysin)PBP2aInhibition of PBP2a mdpi.com

Another common resistance mechanism in S. aureus is the production of β-lactamase, an enzyme that hydrolyzes and inactivates β-lactam antibiotics. mdpi.comoup.com MRSA strains often produce both β-lactamase and PBP2a. mdpi.com Therefore, any new β-lactam-based anti-MRSA agent must be stable to the activity of β-lactamase.

Newer cephalosporins, such as ceftaroline, are designed to be resistant to hydrolysis by S. aureus β-lactamase. nih.gov While specific data on the stability of "this compound" to β-lactamase is dependent on its chemical structure, for it to be effective, particularly if it is a β-lactam itself, it would need to possess this stability. Non-β-lactam agents would inherently circumvent this resistance mechanism.

Strategies to Mitigate Resistance Development in MRSA

The development of resistance in Methicillin-resistant Staphylococcus aureus (MRSA) is a significant clinical challenge. To counter this, several strategies are being explored, focusing on preventing the emergence of resistant strains. This article will focus on the chemical compound "this compound" and its role in these strategies. It is important to note that "this compound" has been used in scientific literature to refer to different specific compounds. This article will discuss the available research on two such compounds: TQ 4 , a thiazolylketenyl quinazolinone, and WYBQ-4 , a novel cephalosporin.

Combination Therapy with Resistance Modulators

One key strategy to combat resistance is the use of combination therapy, where an antibiotic is paired with a non-antibiotic compound that can overcome bacterial resistance mechanisms. These "resistance modulators" can restore the effectiveness of existing antibiotics.

The thiazolylketenyl quinazolinone known as TQ 4 has been identified as a potent anti-MRSA agent that also functions as a resistance modulator. nih.gov Research has shown that TQ 4 exhibits a synergistic effect when combined with the cephalosporin antibiotic cefdinir. nih.govresearchgate.net The mechanism behind this synergy lies in TQ 4's ability to induce allosteric regulation of Penicillin-Binding Protein 2a (PBP2a). nih.govresearchgate.net PBP2a is the key enzyme responsible for methicillin resistance in S. aureus. By binding to an allosteric site on PBP2a, TQ 4 triggers a conformational change that opens up the active site, allowing β-lactam antibiotics like cefdinir to bind and inhibit the enzyme, thereby restoring its antibacterial activity. nih.govresearchgate.net This combination significantly enhances the potency of cefdinir against MRSA. nih.gov The Fractional Inhibitory Concentration Index (FICI) for the combination of TQ 4 and cefdinir has been measured at 0.375, indicating a synergistic relationship. nih.gov

Table 1: Synergistic Activity of TQ 4 with Cefdinir against MRSA

Compound Combination Finding Mechanism of Action Reference

Multi-Target Inhibition Approaches

Developing agents that can act on multiple targets within the bacterial cell is another crucial strategy to mitigate resistance. The probability of a bacterium developing simultaneous resistance to an agent that inhibits several essential pathways is significantly lower than for a single-target agent. Both TQ 4 and WYBQ-4 demonstrate multi-target inhibition properties.

TQ 4 has been shown to exert its antibacterial effect through at least two distinct mechanisms. nih.govresearchgate.net Firstly, it can disrupt the integrity of the bacterial cell membrane, leading to the leakage of essential proteins. nih.govresearchgate.net Secondly, TQ 4 is capable of intercalating with bacterial DNA, which blocks the process of DNA replication. nih.govresearchgate.net These dual mechanisms contribute to its potent anti-MRSA activity, with a reported Minimum Inhibitory Concentration (MIC) as low as 0.5 μg/mL, which was found to be eight times more effective than norfloxacin (B1679917) in one study. nih.gov

The novel cephalosporin WYBQ-4 also employs a multi-target approach by binding to several Penicillin-Binding Proteins (PBPs). nih.govnih.gov PBPs are essential for the synthesis of the bacterial cell wall. WYBQ-4 has demonstrated a high affinity for PBP1, PBP2, PBP3, and PBP4. nih.govnih.gov Crucially, it also binds effectively to PBP2a, the primary determinant of methicillin resistance. nih.govnih.gov By inhibiting the transpeptidase activity of these multiple PBPs, WYBQ-4 effectively halts cell wall synthesis, leading to a significant bactericidal effect against MRSA. nih.gov

Table 2: Multi-Target Inhibition Mechanisms of this compound Compounds

Compound Target 1 Target 2 Additional Targets Reference
TQ 4 Bacterial Cell Membrane Bacterial DNA - nih.govresearchgate.net

| WYBQ-4 | PBP1 | PBP2a | PBP2, PBP3, PBP4 | nih.govnih.gov |

Low Mutant Prevention Concentration (MPC) Strategies

The Mutant Prevention Concentration (MPC) is a pharmacological parameter that measures the lowest concentration of an antimicrobial agent required to prevent the growth of any resistant mutants within a large bacterial population. Utilizing drugs with a low MPC, or using combination therapies to lower the MPC, is a key strategy to prevent the selection and proliferation of resistant subpopulations.

While specific MPC values for the compounds TQ 4 and WYBQ-4 are not extensively reported in the cited literature, the concept of minimizing the potential for resistance development is central to their evaluation. For instance, TQ 4 has been noted to have low inducible drug resistance. nih.gov This suggests that MRSA is less likely to develop resistance to TQ 4 upon repeated exposure.

For cephalosporins like WYBQ-4 , related research on other compounds in this class, such as ceftobiprole, has shown that resistance did not develop after exposing pathogens to subinhibitory concentrations of the drug in one study. managedhealthcareexecutive.com The goal of MPC-based strategies is to maintain drug concentrations above the MPC for as long as possible during treatment, thereby closing the "mutant selection window" (the concentration range between the MIC and the MPC) where resistant mutants are most likely to be selected. While direct data is pending for WYBQ-4, its potent, multi-target bactericidal activity suggests a favorable profile for limiting resistance development. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name Class / Type
This compound Subject of article, referring to TQ 4 and WYBQ-4
TQ 4 Thiazolylketenyl quinazolinone
WYBQ-4 Cephalosporin
Cefdinir Cephalosporin antibiotic
Norfloxacin Fluoroquinolone antibiotic

Structure Activity Relationship Sar and Computational Modeling of Anti Mrsa Agent 4

Systematic Elucidation of Structure-Activity Relationships

The development of "Anti-MRSA agent 4" was part of a broader study that synthesized and evaluated a library of podocarpic acid-polyamine conjugates, allowing for a systematic investigation of their structure-activity relationships. nih.gov

Identification of Pharmacophoric Features

The essential pharmacophoric features for the anti-MRSA activity of this class of compounds can be distilled into two main components: the lipophilic diterpene core and a cationic polyamine tail. The podocarpic acid framework serves as a rigid scaffold, providing the necessary lipophilicity to interact with and potentially disrupt bacterial cell membranes. The polyamine portion, which is protonated at physiological pH, introduces positive charges that are crucial for the initial electrostatic attraction to the negatively charged bacterial cell surface.

Role of Specific Functional Groups and Substituents

The systematic variation of functional groups and substituents within the podocarpic acid-polyamine conjugate series has provided significant insights into their anti-MRSA activity.

The Diterpene Scaffold: The inherent structure of podocarpic acid is a critical determinant of activity. Modifications to this core structure can significantly impact the compound's efficacy.

The Linkage Group: "this compound" features an amide linkage connecting the spermine (B22157) moiety to the carboxylic acid of the podocarpic acid. nih.gov The nature of this linker is pivotal. For instance, the study that identified compound 7a also synthesized carbamate (B1207046) derivatives, which, in some cases, led to a shift in activity towards antifungal properties, highlighting the importance of the amide bond for potent anti-MRSA action. nih.gov

The following table summarizes the anti-MRSA activity of selected podocarpic acid-polyamine conjugates from the foundational study, illustrating the impact of structural modifications.

Compound IDPolyamine AttachedLinkage TypeAnti-MRSA Activity (MIC in µM)
7a (this compound) Spermine (PA3-4-3)Amide≤ 0.26
9dPA3-8-3CarbamateNot specified for MRSA

Data extracted from Li et al., 2022. nih.gov

Impact of Stereochemistry on Activity

The parent molecule, podocarpic acid, is a chiral natural product with a defined stereochemistry. nih.gov While the primary research on "this compound" did not explicitly detail an investigation into the impact of stereoisomers on its activity, it is well-established in medicinal chemistry that the three-dimensional arrangement of a molecule is critical for its interaction with biological targets. The specific stereoconfiguration of the podocarpic acid core in "this compound" is therefore considered integral to its observed high potency. Any alterations to these stereocenters would likely result in a significant loss of activity due to a suboptimal fit with its molecular target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

As of the latest available research focusing specifically on "this compound" and its immediate analogues, there has been no published development or validation of Quantitative Structure-Activity Relationship (QSAR) models. The foundational study primarily focused on the synthesis and biological evaluation of a library of compounds to establish initial SAR trends.

Development of Predictive Models for Anti-MRSA Activity

While no specific QSAR models for podocarpic acid-polyamine conjugates have been reported, the data generated from the SAR studies provide a solid foundation for future computational work. A predictive QSAR model for this class of compounds would likely involve molecular descriptors related to:

Lipophilicity: Parameters such as logP to quantify the hydrophobic character of the diterpene core and its substituents.

Electronic Properties: Descriptors for the charge distribution, particularly concerning the protonated amine groups of the polyamine chain.

Steric/Topological Properties: Parameters that describe the size, shape, and flexibility of the molecule, including the length and conformation of the polyamine tail.

The development of such a model would be instrumental in guiding the design of new analogues with potentially enhanced activity and improved pharmacological profiles.

Validation of QSAR Models

The validation of any future QSAR model would be a critical step to ensure its predictive power and robustness. This would typically involve:

Internal Validation: Techniques such as leave-one-out cross-validation (LOO-CV) to assess the internal consistency and stability of the model.

External Validation: The use of an external test set of compounds that were not used in the model's development to evaluate its ability to predict the activity of new chemical entities.

The establishment of a validated QSAR model would represent a significant advancement in the rational design of the next generation of anti-MRSA agents based on the podocarpic acid scaffold.

Molecular Docking and Dynamics Simulations of "this compound"

Computational studies, particularly molecular docking and dynamics simulations, have been instrumental in elucidating the potential mechanism of action and binding characteristics of "this compound," a difluoroboranyl-fluoroquinolone derivative also referred to in the literature as compound 7a. nih.gov These in silico methods provide valuable insights at the atomic level, guiding the understanding of its potent activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Ligand-Target Binding Interactions and Affinity Predictions

Molecular docking studies have been performed to investigate the interaction of "this compound" with its putative target, the DNA gyrase of S. aureus. nih.gov DNA gyrase is a well-established target for fluoroquinolone antibiotics, and these computational analyses help to predict how this modified agent binds within the enzyme's active site.

For these studies, the crystal structure of S. aureus DNA gyrase, specifically the topoisomerase II domain, is utilized as the receptor. The three-dimensional structure of "this compound" is generated and optimized for docking. pubcompare.ai Software such as AutoDock Vina is employed to predict the binding poses and estimate the binding affinity of the ligand to the protein. pubcompare.ai

Research findings indicate a strong predicted binding affinity for "this compound" to the S. aureus DNA gyrase. One study reported a binding energy score of -10.1 kcal/mol, suggesting a stable and favorable interaction. nih.gov The docking analysis revealed that the compound likely occupies the same binding pocket as other fluoroquinolones, such as ciprofloxacin. pubcompare.ai The predicted interactions involve a network of hydrogen bonds and hydrophobic interactions with key residues and nucleotides within the active site. Specifically, interactions have been identified with adenine (B156593) (DA1368), guanine (B1146940) (DG1353), and amino acid residues including phenylalanine (PHE970), aspartate (ASP21), and glycine (B1666218) (GLY20 and GLY260). nih.gov These interactions are crucial for the stabilization of the ligand-enzyme complex and are believed to be responsible for the inhibition of the enzyme's function, which ultimately leads to bacterial cell death. nih.gov

Table 1: Predicted Binding Interactions of "this compound" with S. aureus DNA Gyrase

Interacting Residue/Nucleotide Predicted Interaction Type
Adenine (DA1368) Hydrogen Bonding, van der Waals
Guanine (DG1353) Hydrogen Bonding, van der Waals
Phenylalanine (PHE970) Hydrophobic Interaction
Aspartate (ASP21) Electrostatic/Hydrogen Bonding
Glycine (GLY20) van der Waals
Glycine (GLY260) van der Waals

Data sourced from molecular docking studies. nih.gov

Conformational Dynamics of "this compound" at the Binding Site

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic view of the conformational changes and stability of the ligand-protein complex over time. As of the current literature, specific and detailed molecular dynamics simulation studies focusing exclusively on the conformational dynamics of the difluoroboranyl-fluoroquinolone "this compound" at the binding site of S. aureus DNA gyrase have not been extensively reported.

However, MD simulations are a standard and crucial next step following promising docking results in computational drug design. rsc.org Such studies would provide deeper insights into the stability of the predicted binding pose, the flexibility of the ligand within the active site, and the specific conformational adjustments of both the ligand and the protein upon binding. These simulations would help to validate the docking results and provide a more accurate estimation of the binding free energy.

Chemoinformatics and Predictive Modeling for Lead Optimization

Chemoinformatics and predictive modeling are powerful tools in modern drug discovery for the optimization of lead compounds like "this compound." These computational approaches utilize existing data to predict the properties and activities of new, modified compounds, thereby streamlining the drug development process.

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. While specific virtual screening campaigns aimed at identifying analogues of "this compound" have not been detailed in the available literature, this methodology is highly relevant for the optimization of fluoroquinolone-based agents. rsc.org

In a typical virtual screening workflow for optimizing a lead like "this compound," a pharmacophore model would be developed based on its known structure and binding interactions with DNA gyrase. This model would define the essential three-dimensional arrangement of chemical features required for activity. This pharmacophore model would then be used to screen virtual libraries of compounds to find molecules that match these features. Subsequently, these "hit" compounds would be subjected to molecular docking and other filtering criteria to prioritize them for synthesis and biological testing. This approach can efficiently explore a vast chemical space to identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties.

Machine Learning and Deep Learning for Analogue Identification

Machine learning (ML) and deep learning models are increasingly being used to predict the biological activity of chemical compounds and to identify promising new drug candidates. These models are trained on large datasets of compounds with known activities to learn the complex relationships between chemical structure and biological function.

In the context of "this compound," while specific machine learning models for its analogue identification have not been published, the general approach is well-established for fluoroquinolones and other antibacterial agents. nih.govnih.gov A quantitative structure-activity relationship (QSAR) model could be developed using a dataset of fluoroquinolone derivatives and their corresponding anti-MRSA activities. nih.gov This model could then be used to predict the activity of virtual or newly designed analogues of "this compound."

More advanced deep learning models, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules to predict their properties. nih.gov Such a model, trained on a diverse set of anti-MRSA compounds, could potentially be used to generate novel molecular structures based on the "this compound" scaffold that are predicted to have high activity. These in silico generated compounds would then be prioritized for synthesis, leading to a more efficient and targeted approach to lead optimization.

In Vivo Efficacy Studies of Anti Mrsa Agent 4 in Animal Models

Murine Infection Models

Murine models are standard preclinical tools for evaluating the efficacy of anti-infective agents. Anti-MRSA agent 4 has demonstrated significant bactericidal effects and potent in vivo efficacy in various MRSA-induced mouse infection models. nih.govnih.govasm.org

Skin and Soft Tissue Infection (SSTI) Models

To evaluate its efficacy in localized infections, this compound was tested in a murine intramuscular infection model, which serves as a proxy for deep tissue SSTI. In this model, mice were infected with MRSA USA300 in the thigh muscle. nih.govnih.gov Treatment with this compound resulted in a significant reduction in the bacterial load in the infected tissue. nih.gov

Specifically, in mice infected with MRSA USA300, the bacterial load in the thigh was approximately 9.33 log₁₀ CFU/g. nih.gov Following treatment, a notable decrease in bacterial count was observed. nih.gov While showing prominent activity in clearing bacteria from the thigh tissue, its effect was comparatively less potent than that of ceftaroline fosamil in this particular local infection model. nih.govnih.gov

Efficacy of this compound in a Murine Intramuscular Infection Model (MRSA USA300)
Treatment GroupMean Bacterial Load (log₁₀ CFU/g)
Untreated Control9.33
This compound5.97

Systemic/Bacteremia Models

The effectiveness of this compound in treating systemic infections was assessed in a mouse model of bacteremia. In these studies, mice were challenged with a lethal dose of MRSA USA300 to induce a systemic infection. nih.govasm.org The therapeutic efficacy of this compound was notable, demonstrating a significant improvement in the survival rate of the infected mice compared to other antibiotics like cefepime and moxalactam. nih.govnih.govasm.org

In a systemic infection model using MRSA USA300, treatment with this compound led to a 100% survival rate at a specific dosage, showcasing its potent protective effect. asm.orgasm.org This high level of efficacy suggests its potential suitability for treating systemic infections caused by MRSA. nih.govnih.gov

Survival Rates in Murine Systemic MRSA Infection Model
Treatment GroupSurvival Rate (%)
This compound100
Cefepime40
Moxalactam50

Pulmonary Infection Models (e.g., Pneumonia)

In a murine pneumonia model induced by MRSA, this compound demonstrated potent in vivo efficacy. nih.govnih.govasm.org The agent was shown to significantly improve the survival rate of mice with MRSA-induced pneumonia, reduce the bacterial load in lung tissue, and alleviate lung damage. nih.govnih.gov

In one study, untreated mice infected with a lethal dose of MRSA USA300 had a survival rate of 20% within 72 hours. asm.org Treatment with this compound significantly increased the survival rate to 70.00% at a dose of 75 mg/kg. nih.govasm.orgasm.org Furthermore, the bacterial count in the lungs of untreated infected mice was 9.45 ± 0.21 log₁₀ CFU/g, which was significantly reduced to 5.44 ± 0.15 log₁₀ CFU/g after treatment with 75 mg/kg of this compound. nih.gov The therapeutic effect was comparable to that of ceftaroline fosamil at the same dosage. nih.gov

Efficacy of this compound in Murine Pneumonia Model
ParameterUntreated ControlThis compound (75 mg/kg)Ceftaroline fosamil (75 mg/kg)
Survival Rate (%)2070.0076.67
Lung Bacterial Load (log₁₀ CFU/g)~9.45~5.44Not specified

Foreign Body Infection Models (e.g., catheter-associated)

There is currently no publicly available scientific literature detailing the efficacy of this compound (WYBQ-4) in murine foreign body infection models, such as those involving catheters or other implants.

Efficacy in Immunocompromised Animal Models

The murine infection models used to evaluate this compound (WYBQ-4) involved the induction of a neutropenic state in the mice. This was achieved through the administration of cyclophosphamide to reduce the number of neutrophils, thereby rendering the animals immunocompromised. asm.org The potent efficacy of this compound observed in these neutropenic mice across systemic, pulmonary, and intramuscular infection models suggests its potential effectiveness in an immunocompromised host setting.

Efficacy in Alternative In Vivo Models (e.g., Caenorhabditis elegans)

Currently, there are no available research findings or scientific publications that have investigated the efficacy of this compound (WYBQ-4) in alternative in vivo models such as Caenorhabditis elegans.

Comparative Efficacy Studies with Standard-of-Care Antimicrobials in Animal Models

In vivo studies utilizing murine models of infection have demonstrated the potent efficacy of this compound, also known as WYBQ-4, against methicillin-resistant Staphylococcus aureus (MRSA). The therapeutic effects of WYBQ-4 have been compared with several standard-of-care antimicrobials, revealing comparable or superior activity in various infection models. asm.orgnih.gov

In a murine model of pneumonia induced by MRSA USA300, WYBQ-4 exhibited a therapeutic effect similar to that of ceftaroline fosamil, a cephalosporin (B10832234) antibiotic with known anti-MRSA activity. nih.gov Treatment with WYBQ-4 resulted in a significant improvement in the survival rate of the infected mice. nih.gov Specifically, at a dose of 75 mg/kg, WYBQ-4 achieved a 70.00% survival rate, which was comparable to the 76.67% survival rate observed with the same dose of ceftaroline fosamil. nih.gov

Furthermore, in systemic infection models induced by both MRSA USA300 and clinical MRSA isolates, WYBQ-4 demonstrated remarkable therapeutic effects when compared to cefepime and moxalactam, leading to a significant improvement in mouse survival rates. nih.govnih.gov

In a localized intramuscular infection model, the efficacy of WYBQ-4 was compared to both moxalactam and ceftaroline fosamil. nih.gov WYBQ-4 showed more prominent activity in reducing the bacterial load in the thigh tissue compared to moxalactam. nih.gov However, in this specific model, its therapeutic effect was observed to be less effective than that of ceftaroline fosamil. nih.gov

Comparative Efficacy of this compound (WYBQ-4) and Standard-of-Care Antimicrobials in Murine Infection Models
Animal ModelMRSA StrainAgentOutcomeResult
PneumoniaUSA300WYBQ-4 (75 mg/kg)72h Survival Rate70.00%
Ceftaroline fosamil (75 mg/kg)76.67%
Systemic InfectionUSA300 & Clinical IsolatesWYBQ-4Survival RateSignificantly improved survival
Cefepime & MoxalactamLess effective than WYBQ-4
Intramuscular InfectionUSA300WYBQ-4 (300 mg/kg)Bacterial Load ReductionMore prominent than Moxalactam
Moxalactam (300 mg/kg)Less effective than WYBQ-4
Ceftaroline fosamilMore effective than WYBQ-4

Impact on Bacterial Burden and Pathological Outcomes in Animal Tissues

Studies in animal models of MRSA infection have shown that treatment with this compound (WYBQ-4) leads to a substantial reduction in bacterial burden in infected tissues and an amelioration of associated pathological damage. nih.gov

In a murine pneumonia model challenged with MRSA USA300, WYBQ-4 treatment significantly reduced the bacterial load in the lungs. nih.gov In untreated mice, the bacterial count in the lung tissue was approximately 9.45 ± 0.21 log10 CFU/g. nih.gov Following treatment with 75 mg/kg of WYBQ-4, the bacterial count was significantly reduced to 5.44 ± 0.15 log10 CFU/g. nih.gov This reduction in bacterial burden was accompanied by an alleviation of lung damage, as observed through histopathological analysis of the lung tissues. nih.gov

Similar potent activity was observed in a mouse model of intramuscular MRSA infection. The bacterial load in the thighs of untreated mice infected with MRSA USA300 was 9.33 log10 CFU/g. nih.gov Treatment with WYBQ-4 at a dose of 300 mg/kg resulted in a significant decrease in the bacterial load to 5.97 log10 CFU/g. nih.gov

Impact of this compound (WYBQ-4) on Bacterial Burden in Animal Tissues
Animal ModelTissueMRSA StrainTreatment GroupBacterial Load (log10 CFU/g)Pathological Outcome
PneumoniaLungUSA300Untreated9.45 ± 0.21WYBQ-4 treatment alleviated lung damage
WYBQ-4 (75 mg/kg)5.44 ± 0.15
Intramuscular InfectionThighUSA300Untreated9.33Not specified
WYBQ-4 (300 mg/kg)5.97

Omics Based Investigations on Bacterial Response to Anti Mrsa Agent 4

Proteomic Profiling of MRSA Upon Exposure

The study of the complete set of proteins, or the proteome, of MRSA following exposure to Anti-MRSA agent 4 offers a window into the cellular processes affected by this compound. Proteomic analyses have been instrumental in identifying protein expression changes that signify the bacterium's response to chemical stress and reveal the agent's potential mode of action.

Identification of Differentially Expressed Proteins

Upon treatment with this compound, significant alterations in the MRSA proteome have been observed. plos.org Two-dimensional gel electrophoresis coupled with mass spectrometry has enabled the identification of numerous proteins that are either up-regulated or down-regulated. plos.org In one study, a total of 380 protein spots were detected in treated MRSA cultures, compared to 301 spots in untreated controls, with 203 proteins remaining unchanged. plos.org This differential expression points to a broad cellular response to the compound.

For instance, studies on other anti-MRSA agents have revealed that compounds can affect proteins involved in crucial cellular functions. With the agent rhodomyrtone, proteins related to cell wall biosynthesis, protein degradation, and various metabolic pathways were differentially expressed. plos.orgresearchgate.net Similarly, plantaricin GZ1-27 was found to alter the expression of 418 proteins in MRSA. nih.gov While specific data for this compound is not available, the methodologies used in these studies provide a framework for its investigation.

Table 1: Representative Differentially Expressed Proteins in MRSA Upon Exposure to Antimicrobial Agents

Protein CategoryExample ProteinExpression ChangePotential Implication
Cell Wall BiosynthesisScdADown-regulatedInterruption of cell division and wall turnover. plos.org
Stress ResponseDnaK, GroELUp-regulatedCellular attempt to manage protein damage. nih.gov
MetabolismFabGUp-regulatedAlteration in fatty acid biosynthesis. frontiersin.org
VirulenceHemolysinsSynergistic Down-regulationReduction in toxin production. digitellinc.com

This table is illustrative and based on findings for other anti-MRSA compounds, as specific data for "this compound" is not publicly available.

Analysis of Stress Response Pathways

Exposure to this compound is expected to induce a robust stress response in MRSA, a common bacterial reaction to antimicrobial agents. This response typically involves the up-regulation of chaperone proteins and heat-shock proteins, which help to refold or degrade damaged proteins, thereby maintaining cellular integrity. nih.gov For example, the up-regulation of proteins like DnaK and GroEL is a hallmark of the bacterial stress response. nih.gov Furthermore, pathways related to oxidative stress are often activated as some antimicrobial compounds can induce the production of reactive oxygen species. researchgate.net Analysis of these pathways provides insights into how MRSA attempts to counteract the damage inflicted by the agent.

Insights into Mechanism of Action via Protein Signatures

The specific pattern of differentially expressed proteins can serve as a signature to elucidate the mechanism of action of this compound. plos.org For example, if proteins involved in cell wall synthesis are significantly down-regulated, it would suggest that the compound targets this pathway. plos.orgresearchgate.net Conversely, an up-regulation of proteins involved in DNA repair might indicate that the agent causes DNA damage. benthamdirect.com By comparing the protein signature of this compound with those of antibiotics with known mechanisms, researchers can form hypotheses about its primary cellular target. frontiersin.org This comparative proteomic approach is a powerful tool for characterizing novel antimicrobial compounds.

Genomic Analyses Related to "this compound" Action

Genomic-level investigations, including transcriptomics and whole-genome sequencing, provide a broader understanding of the bacterial response to this compound, from immediate gene expression changes to the development of long-term resistance.

Transcriptomic Profiling (RNA-Seq) to Elucidate Gene Expression Changes

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), offers a comprehensive view of the changes in gene expression in MRSA upon exposure to this compound. This technique can quantify the expression levels of thousands of genes simultaneously, revealing the immediate transcriptional response of the bacterium. For instance, in a study on loratadine (B1675096) as an antibiotic adjuvant, RNA-Seq revealed that co-treatment with oxacillin (B1211168) resulted in the differential expression of hundreds of genes, affecting approximately 32% of the measured mRNAs. chemrxiv.org

When MRSA is exposed to an antimicrobial agent, it is common to observe significant changes in the expression of genes involved in metabolic pathways, virulence, and antibiotic resistance. digitellinc.comchemrxiv.org For example, exposure to linezolid (B1675486) led to the up-regulation of 602 protein-coding genes and the down-regulation of 499 in MRSA. asm.org A similar comprehensive analysis for this compound would be crucial to identify the key regulatory networks and metabolic pathways that are perturbed by the compound.

Table 2: Gene Categories Affected by Antimicrobial Agents in MRSA

Gene CategoryDirection of ChangeExample Genes/PathwaysReference
Ribosomal GenesUp-regulated (co-treatment)Ribosomal KEGG pathway digitellinc.com
Antibiotic ResistanceDown-regulatedbla and mec operons chemrxiv.org
Amino Acid MetabolismModulateddap operon plos.org
Membrane TransportModulatedATP-binding cassette (ABC) transporters plos.org

This table is illustrative and based on findings for other anti-MRSA compounds, as specific data for "this compound" is not publicly available.

Whole-Genome Sequencing for Resistance Mutation Identification

To understand how MRSA might develop resistance to this compound, whole-genome sequencing (WGS) of resistant strains is an essential tool. By comparing the genome of a resistant strain to that of the susceptible parent strain, specific mutations that confer resistance can be identified. These mutations can occur in the gene encoding the drug's target, in genes involved in drug transport (such as efflux pumps), or in regulatory genes that control the expression of resistance mechanisms. ejeba.com

WGS has been effectively used to identify resistance mechanisms for various antibiotics. nih.govasm.org For example, genomic analyses have identified single nucleotide polymorphisms and the acquisition of mobile genetic elements like plasmids and transposons as key drivers of antibiotic resistance in MRSA. biotechnologia-journal.org The application of WGS to strains that have developed resistance to this compound would be a critical step in predicting and potentially overcoming future clinical resistance.

Conclusion and Future Research Directions

Summary of Key Findings on "Anti-MRSA Agent 4"

"this compound" is characterized as a potent and selective inhibitor of Gram-positive MRSA. medchemexpress.commdpi.commedchemexpress.com Initial in vitro assessments have established its significant antibacterial activity, with a reported Minimum Inhibitory Concentration (MIC) of ≤ 0.26 µM. medchemexpress.commdpi.com A crucial aspect of its preliminary profile is its selectivity, as it has demonstrated no cytotoxic or hemolytic activity in human embryonic kidney (HEK293) cells, suggesting a favorable therapeutic window. medchemexpress.commdpi.com

Further research into compounds also designated as "7a" provides additional insights. One such compound, a derivative of difluoroboranyl-fluoroquinolone, exhibited a MIC and Minimum Bactericidal Concentration (MBC) of 0.25 μg/mL against S. aureus. nih.gov Another distinct "compound 7a," a 1,3-diaryl substituted pyrazole (B372694) derivative, also showed potent activity with a MIC of 0.25 μg/mL against various multidrug-resistant strains of S. aureus, including MRSA and Vancomycin-Resistant S. aureus (VRSA). researchgate.net A third class of compounds, dual inhibitors of bacterial topoisomerases, includes a lead "compound 7a" with potent activity against a range of Gram-positive pathogens, including MRSA, with MIC values below 0.25 μg/mL. acs.org

The mechanism of action for at least two of these "compound 7a" variants appears to converge on the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govresearchgate.netacs.org Enzymatic assays have confirmed that the pyrazole-based "compound 7a" effectively inhibits the supercoiling activity of DNA gyrase. researchgate.net Similarly, the dual topoisomerase inhibitor "7a" has been shown to have a low nanomolar inhibitory activity against DNA gyrase and topoisomerase IV. acs.org

Interactive Data Table 1: In Vitro Activity of Investigational Compounds Designated "7a"

Compound DesignationChemical ClassTarget Organism(s)Reported MICCytotoxicity
This compound (compound 7a) Not specified in initial reportsGram-positive MRSA≤ 0.26 µMNo cytotoxic or hemolytic activity in HEK293 cells medchemexpress.commdpi.com
Compound 7a Difluoroboranyl-fluoroquinoloneS. aureus0.25 μg/mLNot specified in abstract nih.gov
Compound 7a 1,3-diaryl substituted pyrazoleMRSA, VRSA0.25 μg/mLNon-toxic to Vero cells researchgate.net
Compound 7a Dual topoisomerase inhibitorMRSA, VISA, E. faecalis, E. faecium< 0.25 μg/mLNo toxicity issues reported acs.org
Compound 7a Thiophenylketenyl quinazolinoneNot specifiedComparable to other active compounds in seriesNot specified mdpi.com
Compound 7a AmidinobenzimidazoleESBL-producing E. coli4 µg/mLNot specified tandfonline.comtandfonline.com

Unresolved Research Questions and Knowledge Gaps

Despite the promising initial data, significant questions regarding "this compound" remain unanswered. A primary ambiguity lies in the definitive chemical structure of "this compound" and its precise relationship to the various "compound 7a"s described in the literature. Without access to the original synthesizing research or a direct structural comparison, it is challenging to consolidate these findings definitively.

Key unresolved research questions include:

Definitive Chemical Identity: What is the exact chemical structure of "this compound"?

Spectrum of Activity: Beyond MRSA, what is the full spectrum of its antibacterial activity against other Gram-positive and Gram-negative pathogens? The activity of the amidinobenzimidazole "7a" against E. coli suggests that some scaffolds may possess broader activity. tandfonline.comtandfonline.com

Resistance Mechanisms: What are the potential mechanisms by which bacteria could develop resistance to this agent? Studies on the dual topoisomerase inhibitor "7a" indicated a very low frequency of resistance development, a promising but preliminary finding that requires further investigation. acs.org

Detailed Mechanistic Insights: While DNA gyrase inhibition is a likely mechanism for some "7a" compounds, is this the sole target? Could there be secondary targets or alternative mechanisms of action? The binding of the amidinobenzimidazole "7a" to ctDNA suggests that DNA interaction could be another facet of its activity. tandfonline.comtandfonline.com

Translational Potential of "this compound" in Pre-Clinical Development

The translational potential of a novel anti-infective agent is contingent on its efficacy in preclinical models that mimic human disease. For one of the "compound 7a" variants, a difluoroboranyl-fluoroquinolone, its efficacy has been demonstrated in a murine model of acute pneumonia induced by S. aureus. nih.govresearchgate.net In this model, treatment with the compound significantly reduced the generation of pneumonic lung tissue. nih.govresearchgate.net

Furthermore, the dual topoisomerase inhibitor "7a" has shown in vivo efficacy in a mouse model of vancomycin-intermediate S. aureus (VISA) infection. acs.org The favorable characteristics of this compound, including good metabolic stability, selectivity for bacterial topoisomerases, and a lack of reported toxicity issues, enhance its translational prospects. acs.org The low propensity for resistance development is another critical factor that supports its potential for further preclinical and, eventually, clinical development. acs.org

Strategic Avenues for Further Optimization and Mechanistic Elucidation

Future research on "this compound" and its related compounds should proceed along several strategic avenues to address the current knowledge gaps and to advance its developmental potential.

For Optimization:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical scaffold is necessary to identify key functional groups that contribute to its potent anti-MRSA activity and favorable safety profile. This will enable the rational design of more potent and selective analogs.

Pharmacokinetic Profiling: Comprehensive studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. Improving bioavailability and metabolic stability will be crucial for developing an effective therapeutic.

Formulation Development: Investigating different formulations could enhance the delivery and efficacy of the compound for specific types of MRSA infections.

For Mechanistic Elucidation:

Target Deconvolution: While DNA gyrase is a primary suspect, unbiased screening methods could be employed to identify all potential molecular targets within the bacterial cell. The determination of the crystal structure of the dual topoisomerase inhibitor "7a" in complex with Pseudomonas aeruginosa GyrB24 is a significant step in this direction. acs.org

Resistome Analysis: Exposing MRSA strains to sub-lethal concentrations of the compound over extended periods can help in identifying the genetic basis of potential resistance mechanisms.

Synergy Studies: Investigating the combination of "this compound" with existing antibiotics could reveal synergistic interactions that may enhance efficacy and combat resistance. One study noted that a related compound exhibited a strong synergistic effect with β-lactam antibiotics. acs.org

Q & A

Q. What experimental methodologies are recommended to assess the antimicrobial efficacy of Anti-MRSA Agent 4 against methicillin-resistant Staphylococcus aureus (MRSA)?

To evaluate antimicrobial efficacy, researchers should employ standardized protocols such as:

  • Minimum Inhibitory Concentration (MIC) determination using broth microdilution assays to quantify potency against MRSA isolates .
  • Time-kill kinetics to assess bactericidal activity over 24 hours, distinguishing between static and cidal effects .
  • Hemolytic and cytotoxicity assays (e.g., HEK293 cell viability tests) to confirm selective antimicrobial activity and safety thresholds .

Q. How can researchers optimize the production of this compound in microbial fermentation systems?

Key steps include:

  • Screening critical variables (e.g., peptone, CaCO₃, pH) via Plackett-Burman design to identify influential factors .
  • Response Surface Methodology (RSM) with Box-Behnken designs to model non-linear interactions and determine optimal conditions (e.g., 5.34 g/L peptone, pH 6.07) .
  • Validation using hybrid machine learning models (e.g., artificial neural networks) to improve prediction accuracy over traditional RSM .

Q. What in vitro models are suitable for studying synergy between this compound and other antibiotics?

  • Checkerboard assays to calculate fractional inhibitory concentration indices (FICI) for combination therapy .
  • Galleria mellonella infection models for preliminary in vivo validation of synergistic effects .
  • Pharmacodynamic profiling to identify dosing regimens that minimize resistance emergence .

Advanced Research Questions

Q. How can computational approaches enhance the discovery of analogs or derivatives of this compound?

  • Machine learning models (e.g., SVM, random forest) trained on anti-MRSA assay data to predict structure-activity relationships .
  • Molecular dynamics simulations to study interactions with bacterial targets (e.g., FtsZ or cell wall synthesis enzymes) .
  • Diversity-Oriented Synthesis (DOS) to generate structurally diverse scaffolds for high-throughput screening .

Q. What statistical methods resolve contradictions in clinical data on this compound’s efficacy?

  • Instrumental variable analysis to address confounding factors in observational studies (e.g., mortality outcomes in pneumonia trials) .
  • Meta-regression to reconcile discrepancies between in vitro potency and clinical trial results .
  • Bayesian disproportionality analysis for pharmacovigilance studies (e.g., detecting eosinophilic pneumonia signals in FAERS data) .

Q. How can functional genomics identify novel biosynthetic pathways for this compound?

  • Metagenomic library screening of soil bacteria to uncover esterases or other enzymes linked to anti-MRSA activity .
  • CRISPR-Cas9 knockouts in Streptomyces spp. to validate gene clusters responsible for compound synthesis .
  • RNA-seq profiling under stress conditions (e.g., nitrogen limitation) to pinpoint regulatory networks .

Q. What methodologies validate the safety profile of this compound in post-marketing surveillance?

  • Disproportionality analysis using FAERS data to detect rare adverse events (e.g., eosinophilic pneumonia via reporting odds ratios) .
  • Population pharmacokinetic modeling to correlate dosing with toxicity thresholds .
  • Proteomic profiling to identify host immune responses triggered by the agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.